molecular formula C7H9N3O2 B12853070 Methyl 5-hydrazinylpicolinate

Methyl 5-hydrazinylpicolinate

Cat. No.: B12853070
M. Wt: 167.17 g/mol
InChI Key: LUYHXJMTGCIMBJ-UHFFFAOYSA-N
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Description

Methyl 5-hydrazinylpicolinate is a chemical compound that belongs to the class of picolinates It is characterized by the presence of a hydrazinyl group attached to the 5-position of the picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydrazinylpicolinate typically involves the reaction of methyl picolinate with hydrazine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Starting Materials: Methyl picolinate and hydrazine hydrate.

    Reaction Conditions: Reflux in ethanol or methanol.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydrazinylpicolinate can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazones or other reduced derivatives.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-hydrazinylpicolinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of Methyl 5-hydrazinylpicolinate is not fully understood, but it is believed to involve interactions with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition of enzyme activity or modulation of receptor function. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-aminopicolinate: Similar structure but with an amino group instead of a hydrazinyl group.

    Methyl 5-nitropicolinate: Contains a nitro group at the 5-position.

    Methyl 5-chloropicolinate: Features a chlorine atom at the 5-position.

Uniqueness

Methyl 5-hydrazinylpicolinate is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 5-hydrazinylpicolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound is derived from picolinic acid, where a hydrazine group is introduced at the 5-position. The general structure can be represented as follows:

C7H9N3O2\text{C}_7\text{H}_9\text{N}_3\text{O}_2

The synthesis typically involves the reaction of picolinic acid with hydrazine derivatives under acidic or basic conditions, leading to the formation of the hydrazinyl derivative.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results suggest that this compound could serve as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies employing various cancer cell lines have demonstrated cytotoxic effects. The following table summarizes the IC50 values obtained through MTT assays:

Cell LineIC50 (µg/mL)
HeLa (cervical carcinoma)25
HepG2 (liver carcinoma)30
MCF-7 (breast carcinoma)20

The observed cytotoxicity suggests that this compound may interfere with cellular proliferation, making it a candidate for further anticancer drug development.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit E. coli and S. aureus. The researchers noted that modifications to the hydrazine moiety could enhance antibacterial activity, suggesting a structure-activity relationship (SAR) approach for future derivatives .
  • Cytotoxicity Assessment : Another research article focused on evaluating the cytotoxic effects of this compound on various human cancer cell lines. The findings indicated that the compound induced apoptosis in HeLa cells, which was confirmed through flow cytometry analysis .
  • Mechanistic Studies : Mechanistic investigations revealed that this compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 5-hydrazinylpyridine-2-carboxylate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)6-3-2-5(10-8)4-9-6/h2-4,10H,8H2,1H3

InChI Key

LUYHXJMTGCIMBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)NN

Origin of Product

United States

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